

Physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine

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Compound of Interest

Compound Name: 3-Chloropyrido[2,3-b]pyrazine

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An In-depth Technical Guide to 3-Chloropyrido[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Chloropyrido[2,3-b]pyrazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also incorporates information on closely related compounds to provide a broader context for its potential characteristics and reactivity.

Core Properties

3-Chloropyrido[2,3-b]pyrazine, with the CAS number 155535-23-2, is a chlorinated derivative of the pyrido[2,3-b]pyrazine heterocyclic system.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ ClN ₃	[1]
Molecular Weight	165.58 g/mol	[1]
CAS Number	155535-23-2	[1]

While specific experimental data for the melting point, boiling point, and solubility of **3-Chloropyrido[2,3-b]pyrazine** are not readily available in the cited literature, data for isomeric and related compounds can offer estimations. For instance, the isomer 7-Chloropyrido[2,3-b]pyrazine has a reported boiling point of 273.3°C at 760 mmHg.[2] The parent compound, Pyrido[2,3-b]pyrazine, is a solid at room temperature.[3]

Spectral Data

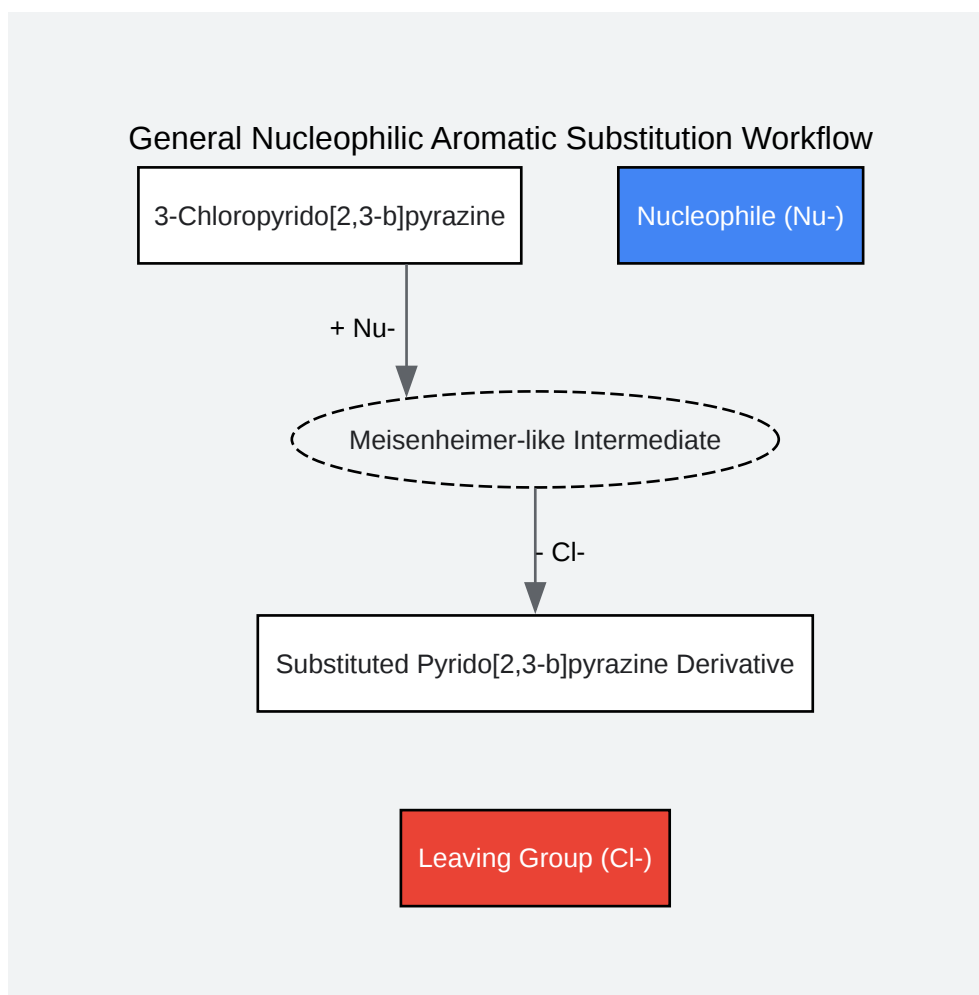
Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **3-Chloropyrido[2,3-b]pyrazine** are not provided in the reviewed literature. However, commercial suppliers indicate the availability of such data upon request.[4] For reference, the parent pyrido[2,3-b]pyrazine scaffold exhibits characteristic signals in its spectra that would be modified by the presence of the chloro substituent at the 3-position.

Chemical Properties and Reactivity

The chemical behavior of **3-Chloropyrido[2,3-b]pyrazine** is dictated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine and pyridine rings, as well as the chloro substituent.

Nucleophilic Substitution: The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution reactions. This is a common reaction pathway for chloropyrazines and related nitrogen-containing heterocycles. The electron-deficient nature of the ring system facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reactivity is crucial for the synthesis of a variety of derivatives with potential biological activities.

General Reactivity Workflow:



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Caption: Generalized workflow for nucleophilic substitution on **3-Chloropyrido[2,3-b]pyrazine**.

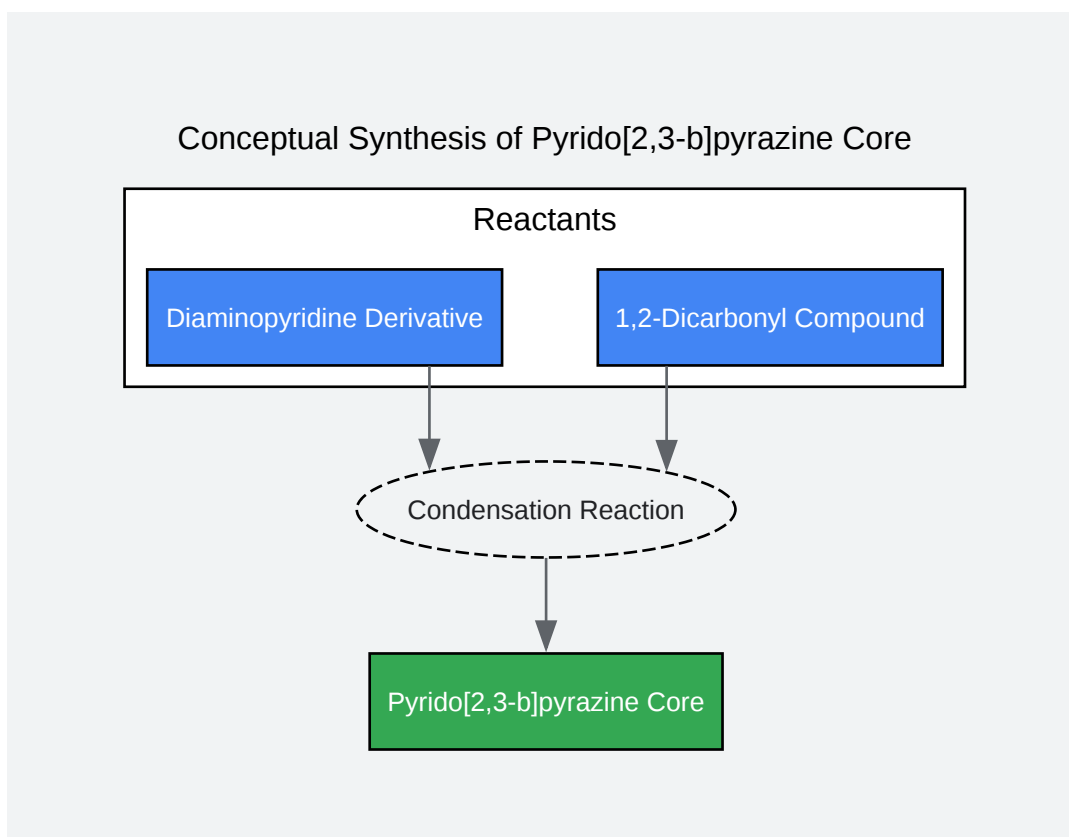
Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Chloropyrido[2,3-b]pyrazine** was not found in the reviewed literature, the synthesis of related pyrido[2,3-b]pyrazine derivatives often involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target molecule, a plausible route would involve the cyclization of a suitably substituted diaminopyridine with a chlorinated dicarbonyl equivalent or a subsequent chlorination of the parent pyrido[2,3-b]pyrazine.

One publication mentions the synthesis of novel pyrido[2,3-b]pyrazine derivatives starting from a multicomponent reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by *p*-toluenesulfonic acid.[5][6] This highlights a modern approach to

constructing the core heterocyclic system, which could potentially be adapted for the synthesis of the 3-chloro derivative.

Conceptual Synthesis Pathway:



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Caption: A conceptual pathway for the synthesis of the pyrido[2,3-b]pyrazine core structure.

Potential Biological Activity

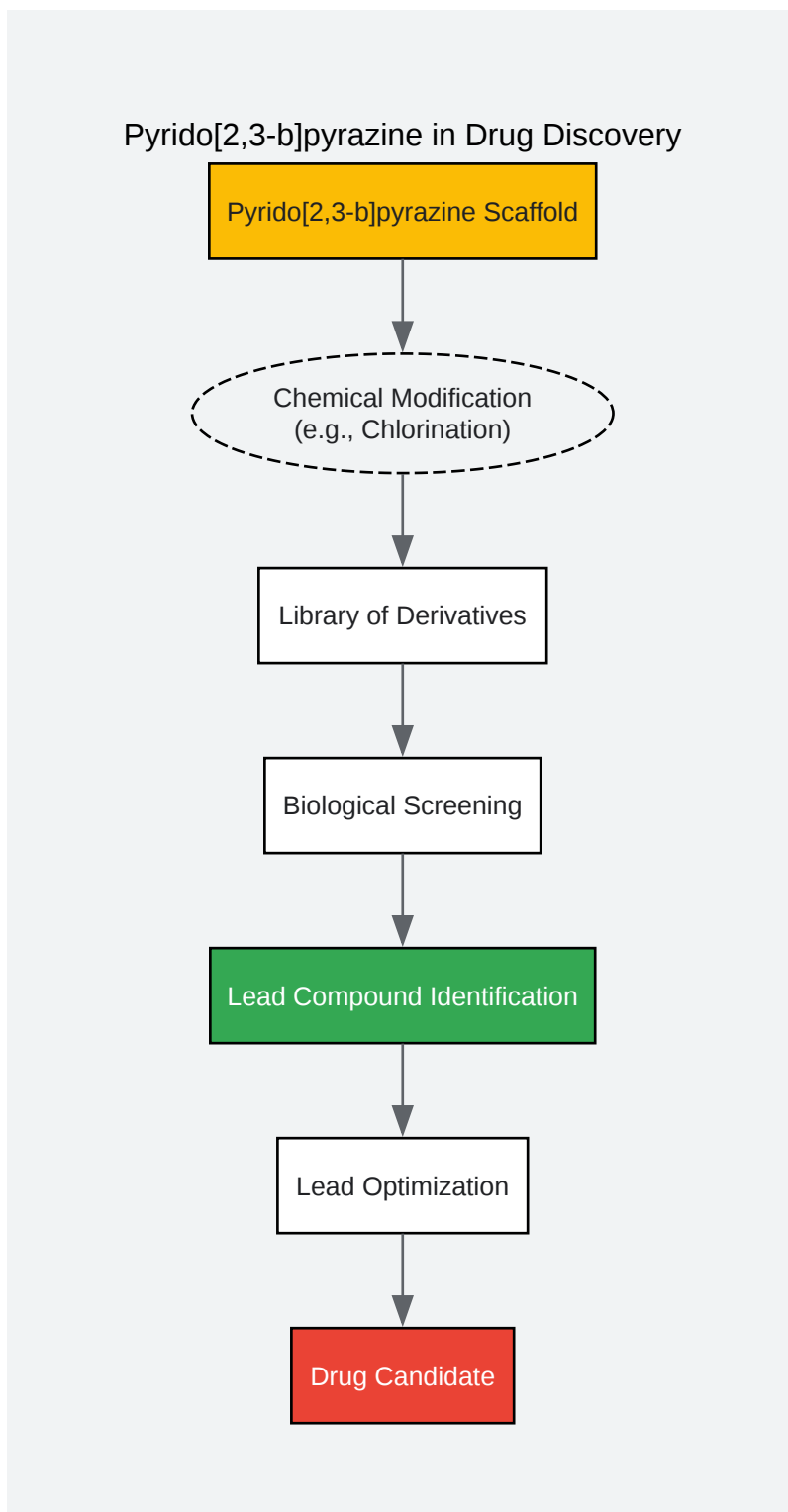
The pyrido[2,3-b]pyrazine scaffold is a known "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. While specific biological data for **3-Chloropyrido[2,3-b]pyrazine** is limited in the available literature, derivatives of the parent ring system have shown a range of activities, including:

- **Antitumor Agents:** A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents, with some compounds showing activity against erlotinib-resistant cell lines.^[7]

- Antimicrobial and Antioxidant Activity: Derivatives of related pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antioxidant properties.[8]
- PCSK9 Inhibitors: Certain compounds containing the pyrido[2,3-b]pyrazine moiety are being investigated as PCSK9 inhibitors for the treatment of cardiovascular diseases.[9]
- Antiviral Activity: Novel pyrido[2,3-b]pyrazine derivatives have been discovered as human cytomegalovirus (HCMV) polymerase inhibitors with broad-spectrum antiherpetic activity.[10]

The presence and position of the chlorine atom on the pyrido[2,3-b]pyrazine core would significantly influence its biological activity, potency, and pharmacokinetic properties. Further research is required to elucidate the specific biological profile of **3-Chloropyrido[2,3-b]pyrazine**.

Drug Discovery and Development Logic:



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Caption: A logical flow diagram illustrating the role of the pyrido[2,3-b]pyrazine scaffold in drug discovery.

Conclusion

3-Chloropyrido[2,3-b]pyrazine is a chemical entity with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, its structural relationship to a class of biologically active compounds suggests it is a valuable building block for the synthesis of novel molecules. The reactivity of the chloro substituent offers a handle for a wide range of chemical transformations, enabling the creation of diverse libraries of derivatives for biological screening and materials development. Further experimental work is necessary to fully characterize this compound and unlock its potential applications.

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